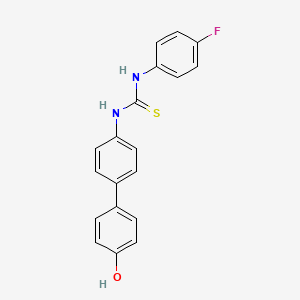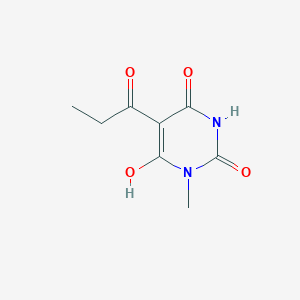![molecular formula C15H12BrCl2NO4S B12492858 N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine](/img/structure/B12492858.png)
N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dichlorobenzyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dichlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require temperature control to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while hydrolysis reactions produce sulfonic acids and amines .
Scientific Research Applications
N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of halogen atoms (bromine and chlorine) can enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine
- N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine
- N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine
Uniqueness
N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the benzyl group can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H12BrCl2NO4S |
|---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C15H12BrCl2NO4S/c16-11-2-4-12(5-3-11)24(22,23)19(9-15(20)21)8-10-1-6-13(17)14(18)7-10/h1-7H,8-9H2,(H,20,21) |
InChI Key |
XXGSALIAWCITSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)

![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
![6-(2-methylbenzyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12492803.png)
![Ethyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492806.png)
![2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)

![ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B12492825.png)
methanone](/img/structure/B12492826.png)
![9-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B12492829.png)
![3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492833.png)
